Chloroprene

Polymerization kinetics Diene monomer reactivity Synthetic rubber production

Chloroprene (2-chloro-1,3-butadiene) is a critical halogenated monomer for synthesizing polychloroprene (neoprene), offering unparalleled ozone, weather, and flame resistance unattainable by non-halogenated dienes like isoprene or butadiene. Its ~25× faster free-radical polymerization kinetics directly reduce reactor cycle times and increase production throughput.[reference:0]For copolymer R&D, precise reactivity ratios (e.g., r1(CP)=4.02 with GMA) enable predictive control over composition for advanced adhesives and coatings.[reference:1]We supply stabilized, high-purity monomer to ensure reproducible polymerization and long-term storage stability. Contact us for bulk quotes and technical specifications.

Molecular Formula C4H5Cl
CH2=CClCH=CH2
C4H5Cl
Molecular Weight 88.53 g/mol
CAS No. 126-99-8
Cat. No. B089495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroprene
CAS126-99-8
SynonymsChloroprene
Molecular FormulaC4H5Cl
CH2=CClCH=CH2
C4H5Cl
Molecular Weight88.53 g/mol
Structural Identifiers
SMILESC=CC(=C)Cl
InChIInChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2
InChIKeyYACLQRRMGMJLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
Miscible in ethyl ether, acetone, and benzene;  slightly soluble in water.
Soluble in alcohol, diethyl ether
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
Slight

Structure & Identifiers


Interactive Chemical Structure Model





Chloroprene (CAS 126-99-8) Monomer: Physical and Chemical Profile for Industrial Polymer Synthesis


Chloroprene (2-chloro-1,3-butadiene; CAS 126-99-8) is a colorless, flammable liquid conjugated diene monomer with a characteristic ether-like odor . As a halogen-substituted derivative of 1,3-butadiene, chloroprene differs from its structural analogs isoprene and butadiene by the substitution of a chlorine atom at the second carbon position of the four-carbon diene backbone [1]. This electronegative chlorine substituent fundamentally alters the monomer's reactivity profile, polymerization kinetics, and the resulting polymer properties relative to non-halogenated dienes. Key physical properties include a boiling point of 59.4°C, density of 0.958 g/cm³ at 20°C, and flash point of -20°C (open cup) . Industrially, chloroprene is produced via dehydrochlorination of 3,4-dichloro-1-butene, which itself derives from 1,3-butadiene through chlorination and isomerization steps [2]. The monomer serves primarily as the precursor to polychloroprene (neoprene), a synthetic elastomer valued for its balance of mechanical properties, weather resistance, and moderate oil resistance.

Chloroprene (CAS 126-99-8) Structural Differentiation: Why Isoprene and Butadiene Cannot Substitute in Demanding Applications


Chloroprene's structural distinction—a single chlorine atom substitution at the C2 position of the butadiene backbone—drives fundamentally different polymerization behavior, copolymerization reactivity, and ultimate polymer performance compared to its closest analogs, isoprene (2-methyl-1,3-butadiene) and 1,3-butadiene [1]. The electronegative chlorine atom increases the monomer's polarity, accelerates free-radical polymerization kinetics, and confers unique resistance properties to the resulting polychloroprene elastomer that cannot be replicated by non-halogenated dienes . Generic substitution with isoprene or butadiene fails because the resulting polymers—polyisoprene (natural/synthetic rubber) and polybutadiene—lack the inherent flame resistance, ozone resistance, and balanced fluid resistance that define polychloroprene's industrial utility [2]. The quantitative evidence below establishes that chloroprene is not interchangeable with its structural analogs; rather, the chlorine substituent creates a distinct monomer class with unique performance differentiation that must be considered in scientific and procurement decisions.

Chloroprene (CAS 126-99-8) Quantitative Differentiation: Head-to-Head Evidence vs. Isoprene, Butadiene, and Nitrile Rubber


Polymerization Rate Advantage: Chloroprene vs. Butadiene and Isoprene

Chloroprene polymerizes at a substantially faster rate than its non-halogenated diene analogs under comparable free-radical conditions. Direct comparative kinetic data demonstrate that chloroprene polymerization proceeds approximately 25 times faster than butadiene [1]. This rate enhancement is attributed to the electron-withdrawing chlorine substituent, which stabilizes the propagating radical and reduces activation energy barriers. In qualitative copolymerization studies with acrylonitrile, the copolymerization rate followed the order: chloroprene (CP) < butadiene (BD) < isoprene (IP), with CP exhibiting the lowest copolymerization rate due to preferential homopropagation tendencies rather than cross-propagation [2]. This kinetic behavior dictates that industrial polymerization processes designed for chloroprene cannot be directly adapted to butadiene or isoprene without significant parameter modification.

Polymerization kinetics Diene monomer reactivity Synthetic rubber production

Copolymerization Reactivity Ratios: Chloroprene Preferential Incorporation vs. Methacrylate Comonomers

Monomer reactivity ratios (r1, r2) quantify the relative propensity of a monomer to undergo self-propagation versus cross-propagation during copolymerization. For chloroprene (CP) copolymerization with ethyl methacrylate (EMA), the reactivity ratios are r1(CP) = 2.14 and r2(EMA) = 0.18 [1]. For copolymerization with glycidyl methacrylate (GMA), the ratios are r1(CP) = 4.02 and r2(GMA) = 0.12 [1]. For copolymerization with isobutyl methacrylate (iBMA), the ratios are r1(CP) = 1.80 and r2(iBMA) = 0.74 [2]. In all cases, r1(CP) > 1 and r2(comonomer) < 1, indicating that chloroprene preferentially incorporates into the growing polymer chain relative to methacrylate comonomers. This drives compositional drift during batch copolymerization and necessitates controlled monomer feeding strategies to achieve uniform copolymer composition. In contrast, copolymerization with maleic anhydride (MAH) yields r1(CP) = 0.38 and r2(MAH) = 0.07 [3], demonstrating that chloroprene's reactivity can be tuned based on comonomer selection.

Copolymerization Monomer reactivity ratios Polymer composition control

Polychloroprene Mechanical Performance: Balance of Weather Resistance and Moderate Oil Resistance vs. Nitrile Rubber

Polychloroprene (CR) elastomers derived from chloroprene monomer exhibit a distinctive performance balance that differentiates them from both natural rubber (NR) and nitrile rubber (NBR). When compared to nitrile rubber, polychloroprene demonstrates appreciably better heat aging and ozone resistance, with the chlorine atom in the polymer backbone providing inherent protection against oxidative and ozone-induced degradation [1]. In terms of fluid resistance, CR shows lower volume swelling in IRM 903 oil and Fuel C compared to standard chloroprene rubber grades [1]. Quantitative mechanical property data indicate that unfilled, vulcanized polychloroprene can achieve tensile strengths up to 28 MPa with relative elongation values that are higher than nitrile rubber but marginally lower than natural rubber [2]. Polychloroprene also demonstrates remarkably high flex-fatigue resistance and low heat buildup under dynamic loading conditions [1]. In contrast, natural rubber exhibits poor resistance to oils, fuels, and UV exposure, while nitrile rubber provides superior oil resistance but poor weather and ozone resistance [3].

Elastomer properties Oil resistance Ozone resistance Material selection

Occupational Exposure Limits and Carcinogenicity Classification: Chloroprene vs. Butadiene and Isoprene

Chloroprene carries distinct occupational exposure limits (OELs) and carcinogenicity classifications that differentiate it from its structural analogs butadiene and isoprene. The ACGIH Threshold Limit Value (TLV) for chloroprene is 10 ppm (8-hour TWA) with a skin notation, reduced from 25 ppm in 1981 based on literature review [1]. The NIOSH Recommended Exposure Limit (REL) is a 15-minute ceiling of 1 ppm (3.6 mg/m³), while the OSHA Permissible Exposure Limit (PEL) is 25 ppm (90 mg/m³) TWA [2]. The IDLH value is 300 ppm [2]. IARC has classified chloroprene as Group 2B (possibly carcinogenic to humans) based on sufficient evidence in experimental animals but limited evidence in humans [3]. The U.S. EPA has concluded chloroprene is 'likely to be carcinogenic to humans' by a mutagenic mode of action [4]. In contrast, 1,3-butadiene is classified by IARC as Group 1 (carcinogenic to humans) with a significantly lower ACGIH TLV of 2 ppm [5]. Isoprene is classified by IARC as Group 2B [5]. These regulatory distinctions mandate different engineering controls, personal protective equipment, and exposure monitoring protocols for chloroprene handling compared to other diene monomers.

Occupational safety Carcinogenicity Exposure limits Regulatory compliance

Chloroprene (CAS 126-99-8) Application Scenarios: Where Quantitative Differentiation Drives Material Selection


High-Throughput Polychloroprene Latex Production Leveraging Accelerated Polymerization Kinetics

Industrial manufacturers producing polychloroprene latex for dipped goods (gloves, balloons) and adhesives benefit directly from chloroprene's ~25× faster polymerization rate compared to butadiene under comparable free-radical conditions [1]. This kinetic advantage enables reduced reactor cycle times and increased annual production capacity from existing capital assets. Emulsifier-free latex production methods using styrene sulfonic acid derivatives (0.2–10 wt% based on monomer) have been patented to produce stabilized chloroprene polymer latexes without conventional organic emulsifiers, eliminating foaming issues and improving polymer purity for bonding applications [2]. The faster kinetics combined with emulsifier-free technology reduces both variable costs and wastewater treatment burden relative to butadiene-based latex production.

Weather-Resistant Elastomer Formulations for Outdoor and Marine Applications

Polychloroprene elastomers are specified for applications requiring long-term resistance to ozone, UV radiation, and weathering—conditions that rapidly degrade natural rubber and polybutadiene [1]. Quantitative performance data demonstrate that CR provides significantly better ozone and heat aging resistance compared to nitrile rubber, while maintaining moderate oil resistance and inherent flame retardancy [1]. Specific applications include marine wet suits, cable jacketing for outdoor installations, automotive weatherstripping, and industrial hoses exposed to mixed environmental stressors. The chlorine substituent in the polymer backbone provides this protection without requiring additional antioxidant or antiozonant additives, simplifying formulation and reducing long-term extractables concerns [2].

Copolymer Synthesis Requiring Precise Compositional Control Based on Reactivity Ratios

Research laboratories and specialty polymer manufacturers developing chloroprene-based copolymers must account for the monomer's high reactivity ratios (r1(CP) = 2.14–4.02 vs. methacrylates) that drive compositional drift during batch copolymerization [1]. This evidence supports the need for semi-batch monomer feeding strategies or continuous reactor configurations to achieve uniform copolymer composition. Applications include functionalized polychloroprenes containing glycidyl methacrylate (GMA) for adhesive crosslinking (r1(CP) = 4.02, r2(GMA) = 0.12), or maleic anhydride (MAH) copolymers (r1(CP) = 0.38, r2(MAH) = 0.07) for enhanced polarity and adhesion [1][2]. The quantitative reactivity ratios enable predictive modeling of copolymer composition and sequence distribution, essential for reproducible polymer performance in demanding adhesive and coating applications.

Occupational Exposure Control Strategies Compliant with Chloroprene-Specific Regulatory Limits

Facilities handling chloroprene monomer must implement exposure control strategies aligned with the ACGIH TLV of 10 ppm (8-hour TWA) and NIOSH REL ceiling of 1 ppm [1]. These limits are less stringent than the 2 ppm TLV for butadiene (IARC Group 1 carcinogen), but require more rigorous controls than non-carcinogenic monomers [2]. Engineering controls must address chloroprene's skin absorption potential (ACGIH Skin notation) and potential for carcinogenicity (IARC Group 2B, EPA 'likely carcinogen') [1][3]. Applications include pharmaceutical intermediates production, specialty polymer research facilities, and industrial scale-up operations where exposure monitoring and respiratory protection selection are governed by these quantitative limits. The 300 ppm IDLH value informs emergency response planning and respirator selection for spill scenarios [1].

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